6-Tert-butyl-2-cyclopropylpyrimidin-4-amine

Synthetic Chemistry Physicochemical Properties Building Block Selection

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine (CAS 1249172-82-4) is a 2,6-disubstituted 4-aminopyrimidine building block. Its structure combines a cyclopropyl group at position 2, which is a common motif in kinase hinge-binding fragments, with a sterically demanding tert-butyl group at position 6, yielding a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 1249172-82-4
Cat. No. B1491590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-2-cyclopropylpyrimidin-4-amine
CAS1249172-82-4
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)C2CC2)N
InChIInChI=1S/C11H17N3/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,12,13,14)
InChIKeyICXIPZDYUYZYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine (CAS 1249172-82-4): Sourcing Guide for a Dual-Substituted Aminopyrimidine Building Block


6-Tert-butyl-2-cyclopropylpyrimidin-4-amine (CAS 1249172-82-4) is a 2,6-disubstituted 4-aminopyrimidine building block . Its structure combines a cyclopropyl group at position 2, which is a common motif in kinase hinge-binding fragments, with a sterically demanding tert-butyl group at position 6, yielding a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol . This compound is primarily employed as a key synthetic intermediate for the construction of biologically active molecules, most notably 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, a reported inhibitor of Protein Kinase D (PKD) isoforms .

Why 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine Cannot Be Casually Replaced by Other Aminopyrimidines


While numerous 2-cyclopropylpyrimidin-4-amines exist, the specific 6-tert-butyl substitution of this compound is critical for its application. The size and lipophilicity of the tert-butyl group dramatically differ from common 6-position alternatives such as hydrogen (unsubstituted), methyl, or heterocyclic amines [1]. This physicochemical distinction is not trivial; it dictates everything from the compound's solubility in reaction media to the steric environment during subsequent cross-coupling or amination reactions used to elaborate the pyrimidine core. Furthermore, the compound serves as the direct and validated precursor to a specific PKD inhibitor pharmacophore, meaning a different substitution pattern at the 6-position would fail to deliver the target molecular topology established in the cited medicinal chemistry program [2].

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine: Head-to-Head Differentiation vs. Key Analogs


Lipophilicity-Driven Synthetic Differentiation: LogP Comparison with 6-Methyl and 6-Unsubstituted Analogs

The 6-tert-butyl group confers substantially higher predicted lipophilicity on the target compound compared to its 6-methyl analog (2-cyclopropyl-6-methylpyrimidin-4-amine) and the 6-unsubstituted analog (2-cyclopropylpyrimidin-4-amine) [1][2]. The target's predicted SlogP is approximately 3.4, whereas the 6-methyl analog has a calculated XLogP3 of ~0.6 and the unsubstituted analog ~0.4 [1][2][3]. This difference in lipophilicity directly impacts solubility characteristics and chromatographic purification behavior, making the target compound a distinct choice for synthetic routes requiring non-polar intermediates or phase-transfer conditions.

Synthetic Chemistry Physicochemical Properties Building Block Selection

Steric Bulk and Structural Pre-organization for Kinase Inhibitor Synthesis

The target compound is the direct precursor to 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, a molecule whose core scaffold is associated with potent Protein Kinase D (PKD) inhibition . The reported PKD inhibitor CRT 0066101, which contains a similar 2,6-disubstituted pyrimidine motif, demonstrates IC50 values of 1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3 [1]. In contrast, alternative 6-position substitutions (e.g., unsubstituted or smaller alkyl groups) lack this validated synthetic pathway to a nanomolar-potency PKD pharmacophore [2]. The tert-butyl group at position 6 is structurally essential for accessing this specific inhibitor class through subsequent derivatization with benzamide moieties.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Differentiation from 6-Heterocyclic Analogs for Chemical Biology Probe Development

A common alternative building block is 6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine (CAS not specified in PubChem citation) [1]. This analog contains a basic azetidine nitrogen at the 6-position, which introduces an additional hydrogen bond acceptor and a pKa-altering center. The target compound, with a non-basic tert-butyl group, lacks this property, making it more suitable for applications where a non-ionizable, lipophilic 6-substituent is required to minimize off-target interactions with polar protein surfaces or to improve passive membrane permeability [2]. While no direct head-to-head activity comparison is published, the physicochemical distinction (calculated XLogP3 for the azetidine analog: 1.0 vs. SlogP ≈3.4 for the target) underscores divergent utility in probe design [1][2].

Chemical Biology Chemical Probes Pyrimidine Functionalization

Molecular Weight and Atom Economy in Fragment-Based Drug Discovery (FBDD)

At 191.27 g/mol, the molecular weight of 6-tert-butyl-2-cyclopropylpyrimidin-4-amine remains within the accepted range for fragment-sized starting points in FBDD, while providing greater atom economy and three-dimensional character compared to the unsubstituted analog (135.17 g/mol) [1]. The target compound has only one hydrogen bond donor and three acceptors, maintaining ligand efficiency advantages typical of fragment libraries [2]. This positions it as a more advanced fragment than the unsubstituted 2-cyclopropylpyrimidin-4-amine, offering a pre-installed lipophilic tert-butyl group that can rapidly improve binding affinity through hydrophobic contacts without requiring additional synthetic steps later in the hit-to-lead process.

Fragment-Based Drug Discovery Building Block Selection Molecular Complexity

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine: Procurement-Relevant Application Scenarios


Synthesis of PKD-Targeted Anticancer Agents

Researchers developing Protein Kinase D inhibitors for cancer therapy should procure this compound as the essential starting material for the 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide scaffold. This is the only direct route to this specific pharmacophore, which is structurally related to CRT 0066101, a pan-PKD inhibitor with demonstrated sub-nanomolar to low nanomolar activity (IC50: 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively) [1].

Fragment-Based Lead Generation Requiring a Lipophilic, Non-Basic Building Block

In FBDD campaigns where a lipophilic, non-ionizable fragment is required to probe hydrophobic pockets (e.g., in kinases or GPCRs), this compound provides a significant advantage over more polar, basic alternatives such as 6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine. Its higher predicted logP (≈3.4 vs. 1.0) means it can access and fill hydrophobic sub-pockets that a more polar fragment would not, potentially increasing initial hit rates in biochemical and biophysical screens [2].

Chemical Biology Probe Design for Selectivity Profiling

When designing chemical probes for kinase selectivity profiling, the use of a building block with a unique substitution pattern is advantageous. The combination of a cyclopropyl group (2-position) and tert-butyl group (6-position) on the pyrimidine core creates a three-dimensional shape and electrostatic surface distinct from common 4,6-disubstituted or 2-alkylamino pyrimidines. This unique shape can be exploited to achieve selectivity away from heavily targeted kinases (e.g., CDK family) and toward less explored targets, an inference supported by the structural novelty of the compound compared to generic aminopyrimidine libraries .

Synthetic Methodology Development for Sterically Hindered Aminopyrimidines

For process chemistry groups developing new cross-coupling or amination methodologies, the steric hindrance of the 6-tert-butyl group in this compound provides a valuable test substrate. Its reactivity profile under Buchwald-Hartwig, SNAr, or other catalytic conditions will differ markedly from less hindered analogs (e.g., 6-methyl or 6-unsubstituted), offering a stringent benchmark for assessing the scope and limitations of new synthetic methods .

Quote Request

Request a Quote for 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.